
4-Bromo-5-methoxy-2,2'-bithiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-5-methoxy-2,2’-bithiophene is a brominated derivative of bithiophene, a compound consisting of two thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromo-5-methoxy-2,2’-bithiophene can be synthesized through various methods. One common approach involves the bromination of 5-methoxy-2,2’-bithiophene. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane or acetonitrile .
Industrial Production Methods
While specific industrial production methods for 4-Bromo-5-methoxy-2,2’-bithiophene are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-methoxy-2,2’-bithiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups through reactions like Suzuki-Miyaura coupling, which uses palladium catalysts and boronic acids.
Oxidation and Reduction: The thiophene rings can undergo oxidation to form sulfoxides or sulfones, and reduction reactions can modify the electronic properties of the compound.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution Products: Various aryl or alkyl derivatives depending on the substituent introduced.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Reduced thiophene derivatives.
Scientific Research Applications
4-Bromo-5-methoxy-2,2’-bithiophene has several applications in scientific research:
Organic Electronics: Used in the synthesis of organic semiconductors and conductive polymers.
Materials Science: Employed in the development of novel materials with specific electronic properties.
Chemical Sensors: Utilized in the fabrication of sensors for detecting various chemical species.
Mechanism of Action
The mechanism of action of 4-Bromo-5-methoxy-2,2’-bithiophene in its applications is primarily related to its electronic properties. The bromine and methoxy substituents influence the electron density and distribution within the thiophene rings, affecting the compound’s reactivity and interactions with other molecules. In organic electronics, the compound’s ability to facilitate charge transport is crucial for its function as a semiconductor .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2,2’-bithiophene: Lacks the methoxy group, which affects its electronic properties and reactivity.
4,4’-Dimethoxy-3,3’-bithiophene: Contains methoxy groups but lacks bromine, leading to different reactivity and applications.
5-Bromo-5’-hexyl-2,2’-bithiophene: Contains a hexyl group, which influences its solubility and electronic properties.
Uniqueness
4-Bromo-5-methoxy-2,2’-bithiophene is unique due to the presence of both bromine and methoxy substituents, which provide a balance of reactivity and electronic properties. This makes it particularly useful in applications requiring specific electronic characteristics and reactivity profiles.
Properties
Molecular Formula |
C9H7BrOS2 |
|---|---|
Molecular Weight |
275.2 g/mol |
IUPAC Name |
3-bromo-2-methoxy-5-thiophen-2-ylthiophene |
InChI |
InChI=1S/C9H7BrOS2/c1-11-9-6(10)5-8(13-9)7-3-2-4-12-7/h2-5H,1H3 |
InChI Key |
XMZLVCABCUBBPR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(S1)C2=CC=CS2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-7-methyl-7h-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B13031015.png)


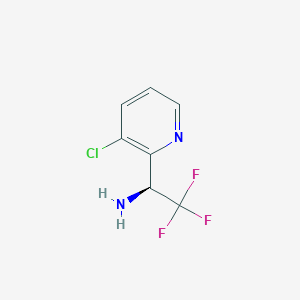


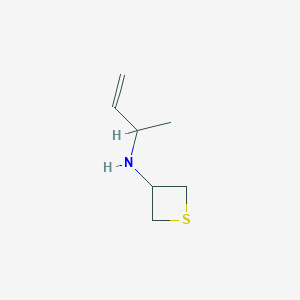
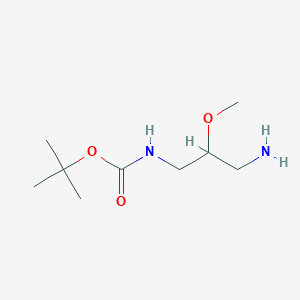
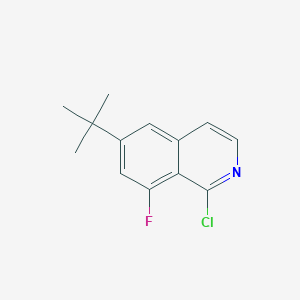

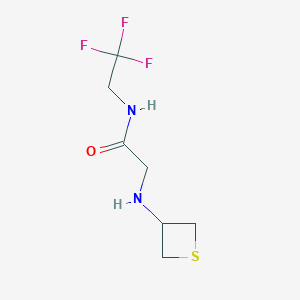
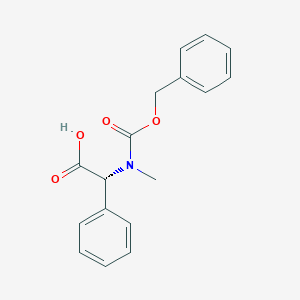
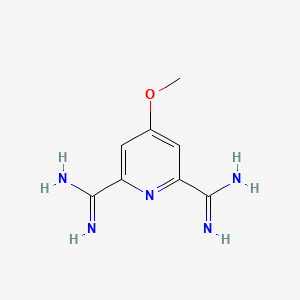
![Methyl 2-{[(benzyloxy)carbonyl]amino}-3-(4-chlorophenyl)propanoate](/img/structure/B13031076.png)
